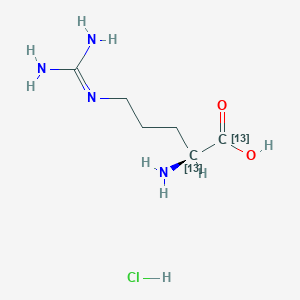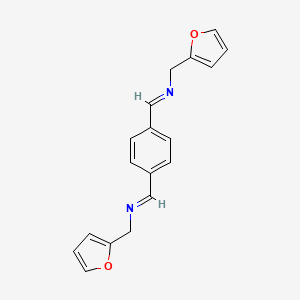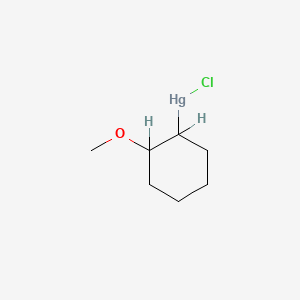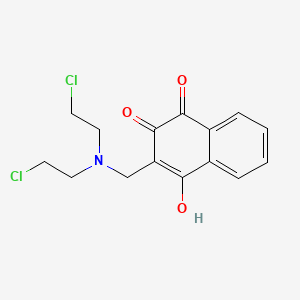
Acetamide, N-(1-naphthyl)-2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthyl group attached to an acetamide moiety, with three chlorine atoms attached to the acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- typically involves the reaction of 1-naphthylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-naphthylamine in an appropriate solvent, such as dichloromethane.
- Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.
Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl derivatives with oxidized functional groups.
Reduction: Compounds with reduced trichloroacetamide groups.
Substitution: Products with substituted chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(1-naphthyl)-2,2,2-trichloro- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The trichloroacetamide group can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Naphthyl)acetamide: Similar structure but lacks the trichloroacetamide group.
N-Acetyl-1-naphthylamine: Another naphthyl derivative with different functional groups.
1-Acetamidonaphthalene: A related compound with an acetamide group attached to the naphthyl ring.
Uniqueness
Acetamide, N-(1-naphthyl)-2,2,2-trichloro- is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar naphthyl derivatives.
Eigenschaften
CAS-Nummer |
3733-06-0 |
|---|---|
Molekularformel |
C12H8Cl3NO |
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H8Cl3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17) |
InChI-Schlüssel |
FEXNJZJFISBCHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


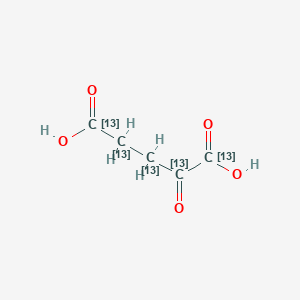
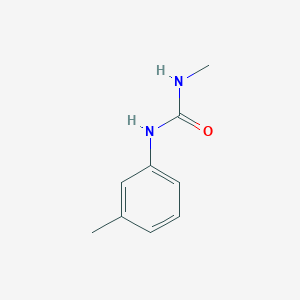


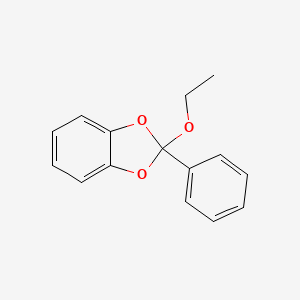

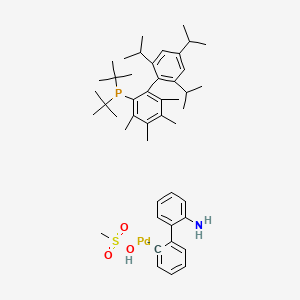
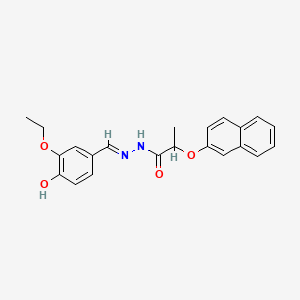
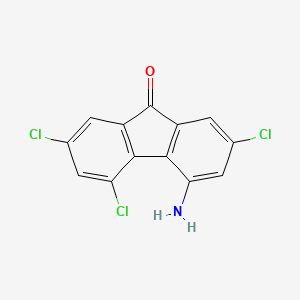
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
